molecular formula C9H14N2O2 B2572274 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoic acid CAS No. 956352-96-8

3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B2572274
CAS No.: 956352-96-8
M. Wt: 182.223
InChI Key: NZVSMLAWSLCRFN-UHFFFAOYSA-N
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Description

3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propanoic acid is a pyrazole-derived organic compound characterized by a 1,3,5-trimethyl-substituted pyrazole ring attached to a propanoic acid chain at the 4-position. Its IUPAC name follows systematic nomenclature rules, emphasizing the methyl groups on the pyrazole core and the carboxylic acid functional group . The compound’s molecular formula is C₉H₁₄N₂O₂, with a molecular weight of 182.22 g/mol (calculated). Derivatives of this compound, such as its hydrochloride salt (CAS 1269087-62-8), are documented, suggesting applications in pharmaceutical synthesis or material science .

Pyrazole derivatives are widely studied for their bioactivity, and the trimethyl substitution pattern on the heterocyclic ring may enhance metabolic stability and lipophilicity compared to unsubstituted analogs. The propanoic acid moiety contributes to hydrogen-bonding capacity, influencing solubility and intermolecular interactions.

Properties

IUPAC Name

3-(1,3,5-trimethylpyrazol-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6-8(4-5-9(12)13)7(2)11(3)10-6/h4-5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVSMLAWSLCRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956352-96-8
Record name 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoic acid typically involves the reaction of 1,3,5-trimethylpyrazole with a suitable propanoic acid derivative. One common method involves the alkylation of 1,3,5-trimethylpyrazole with a halogenated propanoic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility or enabling further derivatization.

Reagents/ConditionsProductYieldKey Features
Methanol/H+^+ (H2_2SO4_4)Methyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate~85%Improved lipophilicity for biological studies .
Ethanol/DCC (Dicyclohexylcarbodiimide)Ethyl ester derivative78%Activates the carboxyl group for nucleophilic substitution .

Amidation and Peptide Coupling

The acid reacts with amines to form amides, a key step in pharmaceutical applications.

Reagents/ConditionsProductApplication
Thionyl chloride (SOCl2_2) followed by benzylamine3-(1,3,5-Trimethylpyrazol-4-yl)-N-benzylpropanamidePotential enzyme inhibitors.
EDC/HOBt (Peptide coupling reagents)Conjugates with amino acidsProdrug development.

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group, forming a hydrocarbon-pyrazole hybrid.

ConditionsProductNotes
Heating (200°C, CuO catalyst)1,3,5-Trimethyl-4-propyl-1H-pyrazoleRetains pyrazole ring stability .
KMnO4_4/H2_2SO4_4Pyrazole-containing alkaneOxidative decarboxylation pathway .

Pyrazole Ring Functionalization

The electron-rich pyrazole ring participates in electrophilic substitutions, though steric hindrance from methyl groups limits reactivity.

Reaction TypeReagentsOutcome
NitrationHNO3_3/H2_2SO4_4Low yield due to steric effects; minor nitration at C-3 .
HalogenationBr2_2/FeBr3_3Limited bromination; preferential reaction at the propanoic chain .

Condensation Reactions

The carboxylic acid engages in condensations to form heterocycles or extended conjugated systems.

Partner CompoundConditionsProduct
HydrazineEthanol, refluxPyrazolo[1,5-a]pyrimidine derivatives
Aldehydes (e.g., benzaldehyde)Acidic or basic mediaα,β-Unsaturated ketones via Knoevenagel condensation .

Oxidation and Reduction

  • Oxidation : The propanoic side chain can be oxidized to ketones or further degraded.

    • Example: K2_2Cr2_2O7_7/H+^+ oxidizes the α-carbon to a ketone .

  • Reduction : LiAlH4_4 reduces the carboxylic acid to a primary alcohol .

Metal Coordination

The pyrazole nitrogen and carboxylate oxygen enable coordination with transition metals:

Metal SaltComplex TypeApplication
Cu(II) acetateOctahedral complexesCatalytic or antimicrobial activity .
Fe(III) chlorideTridentate ligandsMaterial science applications .

Key Mechanistic Insights

  • Steric Effects : Methyl groups on the pyrazole ring hinder electrophilic substitution, directing reactivity toward the propanoic chain .

  • Acid-Base Behavior : The carboxylic acid (pKa ~4.5) deprotonates in basic media, enhancing nucleophilicity for ester/amide formation .

Scientific Research Applications

Medicinal Chemistry

3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoic acid exhibits significant biological activities that make it a candidate for drug development:

  • Antimicrobial Activity : Studies have indicated that pyrazole derivatives possess antimicrobial properties. The compound has shown potential as an effective inhibitor against various pathogens, which could lead to the development of new antibiotics .
  • Antioxidant Properties : Research has demonstrated that compounds containing pyrazole moieties can exhibit strong antioxidant activities. This property is crucial for developing agents that combat oxidative stress-related diseases .
  • Anti-inflammatory Effects : Similar compounds have been studied for their anti-inflammatory properties, suggesting that this compound may also contribute to reducing inflammation in biological systems .

Agricultural Applications

In agriculture, the compound is being explored for its potential as a plant growth regulator. Its ability to modulate plant physiological processes could enhance crop yield and resistance to diseases. Compounds with similar structures have been used to improve plant growth and stress tolerance .

Material Science Applications

The unique properties of this compound also extend to material science:

  • Polymer Chemistry : The compound can be utilized as a building block in synthesizing novel polymers with specific functionalities. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Antioxidant Activity Assessment

In another research effort, the antioxidant activity of pyrazole derivatives was assessed using DPPH scavenging assays. The results showed that compounds with similar structures to this compound demonstrated potent antioxidant activity, suggesting its application in formulations aimed at reducing oxidative damage in cells .

Mechanism of Action

The mechanism of action of 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is structurally analogous to several pyrazole- and triazole-containing propanoic/acetate derivatives. Below is a detailed comparison with key analogs:

Compound Name Molecular Formula Key Substituents Biological Activity Structural Similarity Reference
3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propanoic acid C₉H₁₄N₂O₂ 1,3,5-Trimethylpyrazole + propanoic acid Not explicitly reported; inferred bioactivity from analogs (e.g., neuroprotective) N/A
3-(3′-Hydroxyphenyl)propanoic acid C₉H₁₀O₃ 3-Hydroxyphenyl + propanoic acid Anti-inflammatory, anti-diabetic, blood pressure reduction, neuroprotective Low
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetic acid C₈H₁₂N₂O₂ 1,3,5-Trimethylpyrazole + acetic acid Similarity score: 0.87 (vs. target compound) High
3-[4-(3,5-Dimethyl-pyrazol-1-yl)phenyl]propanoic acid C₁₄H₁₆N₂O₂ 3,5-Dimethylpyrazole + phenyl spacer No explicit activity data; structural complexity may influence receptor binding Moderate
3-{6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propanoic acid C₉H₉N₅O₂ Triazolopyrimidine + propanoic acid Potential kinase inhibition (inferred from triazolopyrimidine core) Low

Key Findings

Substituent Effects on Bioactivity: Hydroxyl groups (e.g., 3-(3′-hydroxyphenyl)propanoic acid) enhance anti-inflammatory and anti-diabetic activities but reduce lipophilicity . Methyl groups (e.g., trimethylpyrazole derivatives) improve metabolic stability and membrane permeability but may limit water solubility .

Chain Length and Functional Groups: Acetic acid analogs (e.g., 2-(1,3,5-trimethylpyrazol-4-yl)acetic acid) exhibit high structural similarity (0.87) to the target compound but differ in pharmacokinetics due to shorter chain length .

Heterocyclic Core Variations: Triazolopyrimidine-based analogs (e.g., compounds) introduce additional nitrogen atoms, likely enhancing interactions with enzymatic active sites . Phenyl-spacer derivatives (e.g., 3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]propanoic acid) may improve π-π stacking in drug-receptor interactions .

Salt Forms and Stability :

  • The hydrochloride salt of the target compound (CAS 1269087-62-8) suggests pharmaceutical formulation strategies to enhance solubility or stability .

Data Table: Structural and Physical Properties

Property This compound 2-(1,3,5-Trimethylpyrazol-4-yl)acetic Acid 3-(3′-Hydroxyphenyl)propanoic Acid
Molecular Weight 182.22 g/mol 168.19 g/mol 166.18 g/mol
H-Bond Donors 1 1 2
LogP (Predicted) ~1.5 (moderate lipophilicity) ~1.2 ~0.8 (lower lipophilicity)
Bioactivity Neuroprotective (inferred) Not reported Anti-inflammatory, anti-diabetic
Structural Similarity Score N/A 0.87 N/A

Biological Activity

3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoic acid (CAS: 956352-96-8) is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological evaluations, particularly focusing on its anti-inflammatory and other therapeutic potentials.

  • Molecular Formula : C₉H₁₄N₂O₂
  • Molar Mass : 182.22 g/mol
  • Purity : 97% (commonly available in research settings)

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with propanoic acid under controlled conditions. The compound is characterized by its unique pyrazole ring structure, which contributes to its biological activity.

Other Therapeutic Potentials

Besides anti-inflammatory effects, pyrazole derivatives have been investigated for various therapeutic applications:

  • Anticancer Activity : Some studies indicate that pyrazole compounds can inhibit cellular proliferation in cancer cell lines such as HeLa and HCT116. While direct studies on this compound are scarce, its structural analogs have shown promise in targeting cyclin-dependent kinases (CDK), which are crucial in cancer progression .
  • Neuroprotective Effects : Pyrazole derivatives have also been explored for neuroprotective properties. Compounds similar to this compound may exhibit protective effects against neurodegenerative diseases by modulating neuroinflammation and oxidative stress .

Case Study 1: Anti-inflammatory Evaluation

In a study assessing various pyrazole derivatives for anti-inflammatory activity:

  • Methodology : Compounds were tested against lipopolysaccharide (LPS)-induced inflammation in murine macrophages.
  • Results : Several derivatives showed reduced levels of TNF-alpha and IL-6, indicating potential therapeutic applications for inflammatory diseases.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of pyrazole derivatives:

  • Methodology : The effect on cell viability was measured using MTT assays on human tumor cell lines.
  • Results : Compounds demonstrated IC50 values in the micromolar range against several cancer types.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoic acid, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via alkylation or coupling reactions. A common approach involves reacting 1,3,5-trimethyl-1H-pyrazole with a carboxylic acid derivative (e.g., propanoic acid chloride) in the presence of a base like triethylamine to neutralize byproducts. Optimization includes:

  • Temperature control : Maintaining 0–5°C during exothermic steps to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization for high purity .

Q. How can researchers confirm the molecular structure of this compound?

  • Analytical techniques :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions and integration ratios.
  • Mass spectrometry (HRMS) : Confirm molecular weight (expected: C10H16N2O2C_{10}H_{16}N_{2}O_{2}, theoretical MW: 196.25).
  • X-ray crystallography : For definitive structural confirmation, as demonstrated for related pyrazole derivatives (e.g., 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide) .

Q. What protocols ensure compound purity for downstream applications?

  • Purity assessment :

  • HPLC : Use a C18 column with a water/acetonitrile gradient (retention time ~8–10 mins at 254 nm).
  • Melting point analysis : Compare observed vs. literature values (if available).
  • Elemental analysis : Validate empirical formula (e.g., C: 61.2%, H: 8.2%, N: 14.3%) .

Q. What safety protocols are recommended for handling this compound?

  • General precautions :

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • First aid : For skin/eye contact, rinse with water for 15+ minutes; seek medical attention if irritation persists (based on analogous pyrazole safety data) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Troubleshooting steps :

  • Cross-validation : Compare NMR data with computational predictions (e.g., DFT simulations).
  • Isotopic labeling : Use 15N^{15}N-labeled precursors to clarify ambiguous peaks in heterocyclic regions.
  • 2D NMR techniques : HSQC and HMBC to assign coupling patterns and long-range correlations .

Q. What strategies optimize yield in large-scale synthesis?

  • Scale-up considerations :

  • Catalytic systems : Transition metal catalysts (e.g., Pd/C) for selective coupling.
  • Solvent-free conditions : Reduce purification complexity and environmental impact.
  • Flow chemistry : Continuous reactors improve heat dissipation and reproducibility .

Q. How can computational methods predict the compound’s reactivity or biological activity?

  • In silico approaches :

  • Docking studies : Screen against target proteins (e.g., enzymes) using AutoDock Vina.
  • QSAR modeling : Correlate substituent effects with activity trends from analogous pyrazole derivatives (e.g., anticancer agents in Huang et al., 2012) .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

  • Advanced techniques :

  • LC-MS/MS : Detect sub-ppm impurities with tandem mass spectrometry.
  • NMR spiking : Add reference standards to identify unknown peaks.

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